molecular formula C20H15ClN2O B14517551 5-Benzamidophenanthridin-5-ium chloride CAS No. 62764-33-4

5-Benzamidophenanthridin-5-ium chloride

Cat. No.: B14517551
CAS No.: 62764-33-4
M. Wt: 334.8 g/mol
InChI Key: OQTFFQLWCBKJAN-UHFFFAOYSA-N
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Description

Phenanthridinium derivatives are a class of heterocyclic compounds characterized by a planar aromatic system with a cationic nitrogen center. These compounds have garnered significant attention due to their diverse biological activities, including anticancer and antimicrobial properties . Among these, 5-Benzamidophenanthridin-5-ium chloride (hypothetical structure inferred from nomenclature) is theorized to feature a benzamide (C₆H₅CONH₂) substituent at the 5-position of the phenanthridinium core.

Properties

CAS No.

62764-33-4

Molecular Formula

C20H15ClN2O

Molecular Weight

334.8 g/mol

IUPAC Name

N-phenanthridin-5-ium-5-ylbenzamide;chloride

InChI

InChI=1S/C20H14N2O.ClH/c23-20(15-8-2-1-3-9-15)21-22-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)22;/h1-14H;1H

InChI Key

OQTFFQLWCBKJAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N[N+]2=CC3=CC=CC=C3C4=CC=CC=C42.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzamidophenanthridin-5-ium chloride typically involves the condensation of benzaldehyde with aniline, followed by cyclization and subsequent chlorination. The reaction conditions often require elevated temperatures and the presence of catalysts such as zinc chloride or phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization from hydrochloric acid solutions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Benzamidophenanthridin-5-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenanthridines, quinones, and dihydrophenanthridines .

Mechanism of Action

The mechanism of action of 5-Benzamidophenanthridin-5-ium chloride involves its interaction with biological macromolecules such as DNA and proteins. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Phenanthridinium Chloride Derivatives

The following table compares 5-Benzamidophenanthridin-5-ium chloride (theoretical) with structurally related compounds from experimental studies. Key differences in substituents, molecular weight, and elemental composition are highlighted:

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Elemental Analysis (C/H/N) % (Found vs. Calculated) Biological Activity
6a 7-OH, 2,3,8-OMe C₁₆H₁₆ClNO₄ 321.8 C: 59.83 vs. 59.73; H: 5.11 vs. 5.01; N: 4.08 vs. 4.35 Anticancer, bacteriostatic
6b 7-OH, 3,4,8-OMe C₁₆H₁₆ClNO₄ 321.8 C: 59.74 vs. 59.73; H: 4.90 vs. 5.01; N: 4.18 vs. 4.35 Moderate antimicrobial activity
6i 7-OBz, 2,3,8-OMe C₂₃H₂₂ClNO₄ 411.9 C: 67.17 vs. 67.07; H: 5.31 vs. 5.38; N: 3.46 vs. 3.40 Enhanced lipophilicity
6j 7-OBz, 3,4,8-OMe C₂₃H₂₂ClNO₄ 411.9 C: 67.22 vs. 67.07; H: 5.46 vs. 5.38; N: 3.20 vs. 3.40 Potential cytotoxic effects
Theoretical 5-Benzamido (C₆H₅CONH₂) C₂₀H₁₇ClN₂O₂ (inferred) ~364.8 N/A Hypothesized DNA intercalation

Key Observations:

  • Substituent Effects: Methoxy (OMe) and Hydroxy (OH) Groups: Compounds 6a and 6b exhibit lower molecular weights (~321.8 g/mol) and polar substituents, which may enhance solubility but reduce membrane permeability . Benzamido (C₆H₅CONH₂): The theoretical 5-benzamido substitution introduces both hydrophobicity (benzene ring) and hydrogen-bonding capacity (amide), which could enhance DNA intercalation or enzyme inhibition.
  • Elemental Analysis: Minor deviations in experimental vs. calculated values (e.g., 6a: ΔC = +0.10%, ΔH = +0.10%) suggest high synthetic purity, though trace impurities may arise from substituent steric effects or reaction conditions .

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